1,6-Dimethyl 2,5-dimethylhex-2-enedioate

Description

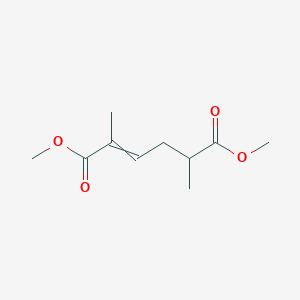

1,6-Dimethyl 2,5-dimethylhex-2-enedioate (CAS: N/A; molecular formula: C₁₀H₁₄O₄) is a methylated ester derivative of hex-2-enedioic acid. Its structure features a conjugated diene system (C=C double bond) flanked by methyl groups at positions 2 and 5, with esterified methyl groups at the terminal carboxylates (positions 1 and 6).

Properties

IUPAC Name |

dimethyl 2,5-dimethylhex-2-enedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-7(9(11)13-3)5-6-8(2)10(12)14-4/h5,8H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXDDSPXEBOXDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C(C)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Dimethyl 2,5-dimethylhex-2-enedioate can be synthesized through several methods. One common approach involves the esterification of 2,5-dimethylhex-2-enedioic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,6-Dimethyl 2,5-dimethylhex-2-enedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products:

Oxidation: Formation of 2,5-dimethylhex-2-enedioic acid.

Reduction: Formation of 2,5-dimethylhex-2-enediol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,6-Dimethyl 2,5-dimethylhex-2-enedioate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,6-Dimethyl 2,5-dimethylhex-2-enedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active intermediates, which can then participate in various biochemical processes. The conjugated diene system may also play a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,6-Dimethyl 2,5-dimethylhex-2-enedioate with analogous compounds based on structural and functional similarities, leveraging data from the provided evidence.

Dimethyl Fumarate (DMF)

- Structure : Dimethyl (E)-but-2-enedioate (C₆H₈O₄), featuring a central C=C bond and terminal methyl esters.

- Applications : FDA-approved for relapsing-remitting multiple sclerosis (RRMS). Demonstrates anti-inflammatory and neuroprotective effects via Nrf2 pathway activation .

Comparison with this compound :

- Structural Differences : The target compound has a longer carbon backbone (hexene vs. butene) and additional methyl substituents. These modifications may alter bioavailability, metabolic stability, and receptor interactions.

2,5-Dimethyl-1,6-heptadiene

Comparison :

- Key Differences: The absence of ester groups in 2,5-Dimethyl-1,6-heptadiene limits its polarity and reactivity compared to the enedioate ester. This impacts solubility (hydrophobic vs.

8,8-Dimethyl[1,6]naphthyridines

- Structure : Heterocyclic compounds with a naphthyridine core and methyl substituents.

- Applications : Anticonvulsant agents. Compound 12 in this series demonstrated excellent activity in preclinical models .

- Pharmacokinetics : Improved metabolic stability due to methyl groups enhancing lipophilicity and blood-brain barrier penetration .

Comparison :

- Functional Contrast: The naphthyridine core enables π-π stacking and hydrogen bonding with biological targets, unlike the linear enedioate ester. This highlights how structural class (heterocycle vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.